プレドニゾロンナトリウムスクシネート

概要

説明

プレドニゾロンナトリウムスクシネートは、合成グルココルチコイド(コルチコステロイドの一種)であり、主にその抗炎症作用と免疫抑制作用のために使用されます。これはプレドニゾロンの水溶性エステルであり、静脈内および筋肉内投与に適しています。 この化合物は、さまざまな炎症性および自己免疫疾患、ならびに特定の種類の癌の治療に広く使用されています .

2. 製法

合成経路と反応条件: プレドニゾロンナトリウムスクシネートの合成は、プレドニゾロンとコハク酸のエステル化を伴います。反応は通常、ジシクロヘキシルカルボジイミド(DCC)などの脱水剤とジメチルアミノピリジン(DMAP)などの触媒の存在下で行われます。 反応は、ジクロロメタンなどの有機溶媒中で室温で行われます .

工業生産方法: 工業的な設定では、プレドニゾロンナトリウムスクシネートの生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスでは、最終製品の品質を確保するために、高純度の試薬と溶媒が使用されます。 反応混合物は、結晶化と濾過を含む厳格な精製工程にかけられ、純粋な化合物が得られます .

科学的研究の応用

Ophthalmology

Intravitreal Injections for Diabetic Macular Edema

A study evaluated the use of intravitreal prednisolone sodium succinate in patients with persistent diabetic macular edema. The results indicated a significant improvement in mean visual acuity at six weeks, three months, and six months post-injection compared to preoperative levels (P = .015, P = .004, and P = .031, respectively). Importantly, no adverse effects such as increased intraocular pressure or endophthalmitis were reported .

| Time Point | Mean Visual Acuity Improvement | Statistical Significance |

|---|---|---|

| 6 Weeks | Significant | P = .015 |

| 3 Months | Significant | P = .004 |

| 6 Months | Significant | P = .031 |

Oncology

Adjunctive Therapy in Cancer Treatment

Prednisolone sodium succinate is utilized as an adjunctive therapy in various cancer treatments, particularly in managing symptoms related to malignancies and their treatment. It helps alleviate inflammation and manage pain associated with tumors. In patients undergoing chemotherapy, corticosteroids can mitigate adverse reactions such as nausea and vomiting .

Treatment of Shock

Prednisolone sodium succinate is indicated for use in patients experiencing shock that is unresponsive to conventional therapy. It is particularly beneficial in cases of adrenal insufficiency where rapid anti-inflammatory action is required .

Management of Severe Infections

In critically ill patients, especially those with severe infections like Pneumocystis jiroveci pneumonia (PCP), prednisolone sodium succinate has been shown to improve outcomes when administered alongside antibiotics .

Case Study: Diabetic Macular Edema

A retrospective study involving 19 eyes treated with intravitreal injections of prednisolone sodium succinate demonstrated promising results in visual acuity improvement without significant complications. This supports its use as a viable treatment option for diabetic macular edema .

Case Study: Oncology Patient Management

In a clinical setting, prednisolone sodium succinate was administered to cancer patients experiencing severe inflammation due to tumor burden or treatment side effects. The corticosteroid effectively reduced symptoms and improved the quality of life for these individuals.

作用機序

プレドニゾロンナトリウムスクシネートは、核レセプターの一種であるグルココルチコイドレセプターに結合することで作用します。結合すると、レセプターリガンド複合体は核に移行し、そこで炎症性および免疫応答に関与する特定の遺伝子の発現を調節します。 これにより、炎症性サイトカインの産生が減少するとともに、抗炎症性タンパク質の産生が増加します .

類似の化合物:

プレドニゾン: 抗炎症作用と免疫抑制作用が類似した別の合成グルココルチコイド。

メチルプレドニゾロン: プレドニゾロンよりも強い抗炎症作用があり、ナトリウムと水の保持を誘発する傾向が低いグルココルチコイド。

デキサメタゾン: 強力な抗炎症作用を持つ長効性グルココルチコイド。

比較: プレドニゾロンナトリウムスクシネートは、その水溶性という点でユニークであり、静脈内および筋肉内投与に適しています。 この特性は、水溶性が低く、通常経口または局所投与されるプレドニゾンやデキサメタゾンなどの他のグルココルチコイドとは異なります .

生化学分析

Biochemical Properties

Prednisolone Sodium Succinate interacts with glucocorticoid receptors (GR), acting as a GR agonist . It binds to these receptors, inhibiting pro-inflammatory signals and promoting anti-inflammatory signals . This interaction plays a crucial role in its function in biochemical reactions.

Cellular Effects

Prednisolone Sodium Succinate has a significant impact on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . It suppresses virtually every component of the inflammatory process, inhibiting inflamed tissue, phagocytosis, and toxic oxygen-free radical production in macrophages and monocytes .

Molecular Mechanism

The mechanism of action of Prednisolone Sodium Succinate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to the glucocorticoid receptor, leading to changes in the transcription of certain genes, thereby altering the protein synthesis within the cell .

Temporal Effects in Laboratory Settings

The effects of Prednisolone Sodium Succinate change over time in laboratory settings. It gives three peaks: methylprednisolone (MP), 17-methylprednisolone hemisuccinate (17-MPHS), and methylprednisolone hemisuccinate (MPHS) that share in the assay determination as total MP .

Dosage Effects in Animal Models

The effects of Prednisolone Sodium Succinate vary with different dosages in animal models. For instance, the pharmacokinetics of prednisolone after 5- and 50-mg/kg doses given as the sodium succinate salt was examined in normal and adrenalectomized rats .

Metabolic Pathways

Prednisolone Sodium Succinate is involved in several metabolic pathways. It can be reversibly metabolized to prednisone which is then metabolized to 17α,21-dihydroxy-pregnan-1,4,6-trien-3,11,30-trione (M-XVII), 20α-dihydro-prednisone (M-V), 6βhydroxy-prednisone (M-XII), 6α-hydroxy-prednisone (M-XIII), or 20β-dihydro-prednisone (M-IV) .

Transport and Distribution

Prednisolone Sodium Succinate is transported and distributed within cells and tissues. The disposition and protein binding of prednisolone were found to be independent of dose, suggesting that it is distributed fairly uniformly within the body .

Subcellular Localization

Given its mechanism of action, it is likely that it localizes to the cytoplasm where it binds to glucocorticoid receptors before translocating to the nucleus to exert its effects .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of prednisolone sodium succinate involves the esterification of prednisolone with succinic acid. The reaction typically occurs in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods: In industrial settings, the production of prednisolone sodium succinate follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction mixture is subjected to rigorous purification steps, including crystallization and filtration, to obtain the pure compound .

化学反応の分析

反応の種類: プレドニゾロンナトリウムスクシネートは、次のようなさまざまな化学反応を起こします。

酸化: この反応は、ヒドロキシル基をケトンまたはアルデヒドに変換することを伴います。

還元: ケトン基をヒドロキシル基に還元すること。

置換: 官能基を他の置換基で置き換えること。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

置換: ハロゲン(塩素、臭素)や求核剤(アミン、チオール)などの試薬が使用されます。

主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、プレドニゾロンナトリウムスクシネートの酸化は、プレドニゾロンアセテートを生じる可能性があり、一方、還元はプレドニゾロンを生じる可能性があります .

4. 科学研究への応用

プレドニゾロンナトリウムスクシネートは、次のような幅広い科学研究への応用を持っています。

化学: 高性能液体クロマトグラフィー(HPLC)や質量分析などの分析方法で、基準物質として使用されます。

生物学: グルココルチコイドの細胞プロセスや遺伝子発現への影響を調べる研究に使用されます。

医学: 自己免疫疾患、炎症性疾患、特定の癌など、さまざまな疾患の治療における有効性と安全性を評価するために、臨床研究で広く使用されています。

類似化合物との比較

Prednisone: Another synthetic glucocorticoid with similar anti-inflammatory and immunosuppressive properties.

Methylprednisolone: A glucocorticoid with greater anti-inflammatory potency and less tendency to induce sodium and water retention compared to prednisolone.

Dexamethasone: A long-acting glucocorticoid with high anti-inflammatory potency.

Comparison: Prednisolone sodium succinate is unique in its water solubility, making it suitable for intravenous and intramuscular administration. This property distinguishes it from other glucocorticoids like prednisone and dexamethasone, which are less soluble and typically administered orally or topically .

生物活性

Prednisolone sodium succinate (PSS) is a synthetic glucocorticoid used primarily for its potent anti-inflammatory and immunosuppressive properties. Its biological activity stems from its ability to modulate immune responses and inflammation through various mechanisms. This article examines the pharmacological effects, mechanisms of action, and clinical implications of prednisolone sodium succinate, supported by relevant data and case studies.

Prednisolone sodium succinate exerts its effects by binding to the glucocorticoid receptor, leading to modulation of gene expression that affects inflammatory processes. Key mechanisms include:

- Inhibition of Pro-inflammatory Cytokines : PSS reduces the production of pro-inflammatory cytokines such as interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α) by inhibiting nuclear factor kappa B (NF-κB) activation .

- Suppression of Immune Cell Activation : It inhibits the proliferation and activation of lymphocytes, particularly T-cells, which are crucial in mediating immune responses .

- Reduction of Vascular Permeability : PSS decreases capillary permeability, thereby limiting edema and inflammation at the site of injury or infection .

Pharmacokinetics

The pharmacokinetic profile of prednisolone sodium succinate is characterized by rapid absorption and distribution following intravenous administration. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Half-life | 2.1 - 3.5 hours |

| Volume of Distribution | 29.3 - 44.2 L |

| Protein Binding | 65% - 91% |

| Elimination Route | >98% via urine |

These properties facilitate quick therapeutic effects, making it suitable for acute conditions requiring rapid intervention .

Clinical Applications

Prednisolone sodium succinate is utilized in various clinical settings:

- Management of Allergic Reactions : It is effective in treating severe allergic reactions due to its immunosuppressive properties.

- Neurological Injuries : A study involving dogs with neurological injuries showed that high-dose PSS treatment resulted in complications in 33.3% of cases, including gastrointestinal issues, but most resolved without further intervention .

- Ophthalmic Use : Intravitreal injections of PSS have been evaluated for treating diabetic macular edema, showing promising results in reducing inflammation and improving visual outcomes over six months .

Comparative Efficacy

Research comparing prednisolone sodium succinate with prednisolone has highlighted differences in potency. In vitro studies demonstrated that prednisolone sodium succinate has a lower inhibitory concentration (IC50) compared to prednisolone:

| Compound | IC50 (nM) |

|---|---|

| Prednisolone | 580.0 |

| Prednisolone Sodium Succinate | 3237.1 |

This indicates that while both compounds have anti-inflammatory effects, prednisolone is significantly more potent than its sodium succinate form .

Case Studies and Research Findings

- Intravitreal Administration : A clinical trial evaluated the efficacy of intravitreal PSS injections in patients with persistent diabetic macular edema. Results indicated significant reductions in edema and improvements in visual acuity after six months of treatment .

- High-Dose Treatment Complications : In a retrospective study involving high-dose PSS therapy for neurological injuries in dogs, complications were noted but were generally mild and resolved upon discontinuation of therapy .

- Pharmacological Comparison : A study comparing the pharmacological effects of PSS with prednisolone found that the conversion rate from PSS to prednisolone was slow in vitro, which may affect therapeutic outcomes in certain patients with liver dysfunction .

特性

CAS番号 |

1715-33-9 |

|---|---|

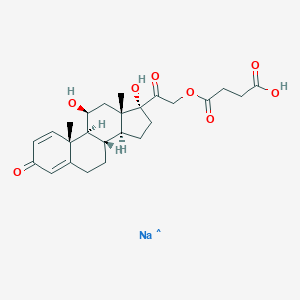

分子式 |

C25H31NaO8 |

分子量 |

482.5 g/mol |

IUPAC名 |

sodium;4-[2-[(10R,11S,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoate |

InChI |

InChI=1S/C25H32O8.Na/c1-23-9-7-15(26)11-14(23)3-4-16-17-8-10-25(32,24(17,2)12-18(27)22(16)23)19(28)13-33-21(31)6-5-20(29)30;/h7,9,11,16-18,22,27,32H,3-6,8,10,12-13H2,1-2H3,(H,29,30);/q;+1/p-1/t16?,17?,18-,22?,23-,24-,25-;/m0./s1 |

InChIキー |

FKKAEMQFOIDZNY-AVMPGMRMSA-M |

SMILES |

CC12CC(C3C(C1CCC2(C(=O)COC(=O)CCC(=O)[O-])O)CCC4=CC(=O)C=CC34C)O.[Na+] |

異性体SMILES |

C[C@]12C[C@@H](C3C(C1CC[C@@]2(C(=O)COC(=O)CCC(=O)[O-])O)CCC4=CC(=O)C=C[C@]34C)O.[Na+] |

正規SMILES |

CC12CC(C3C(C1CCC2(C(=O)COC(=O)CCC(=O)[O-])O)CCC4=CC(=O)C=CC34C)O.[Na+] |

Key on ui other cas no. |

1715-33-9 |

ピクトグラム |

Irritant; Health Hazard |

同義語 |

prednisolone 21-succinate sodium prednisolone hemisuccinate prednisolone hemisuccinate, sodium salt, (11beta)-isomer prednisolone sodium succinate Solu-Decortin-H Solu-Delta-Cortef |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does prednisolone sodium succinate exert its effects?

A: Prednisolone sodium succinate itself may not be the active compound. Research suggests that it needs to be hydrolyzed into prednisolone in vivo. [] Prednisolone then binds to glucocorticoid receptors, ultimately influencing gene expression and modulating immune and inflammatory responses. []

Q2: Can you elaborate on the downstream effects of prednisolone binding to its receptor?

A2: Binding of prednisolone to the glucocorticoid receptor leads to a cascade of events, including:

- Transrepression: This involves inhibiting the activity of pro-inflammatory transcription factors, reducing the production of inflammatory mediators like cytokines and prostaglandins. []

- Transactivation: This process activates the transcription of anti-inflammatory genes, further contributing to the overall immunosuppressive effect. []

Q3: Are there concerns about this conversion in clinical settings?

A: While prednisolone sodium succinate can convert to prednisolone even without serum or PBMCs, the slow conversion rate (t½ > 4 days) raises concerns. Pathological conditions impairing enzymatic conversion, such as liver disease, might reduce the clinical efficacy of prednisolone sodium succinate. []

Q4: What is the pharmacokinetic profile of prednisolone sodium succinate?

A: Studies in dogs reveal that prednisolone sodium succinate, when administered intravenously, exhibits a two-compartment open model pharmacokinetic profile. [, ] This involves a rapid distribution phase followed by a slower elimination phase. Hemorrhage significantly influences volume of distribution and total body clearance of prednisolone. [, ]

Q5: What about the half-life of prednisolone sodium succinate and its metabolites?

A: In dogs, the mean plasma half-lives for prednisolone sodium succinate and its metabolites are approximately 166 minutes in normovolemic conditions and 197 minutes in hypovolemic conditions. [, ]

Q6: What about its efficacy in vivo? What kind of animal models have been used?

A: Several animal models have been utilized to investigate the in vivo effects of prednisolone sodium succinate: * Dogs: Researchers have used canine models to study the compound’s effects on hemorrhagic shock [], clearance of Escherichia coli from the blood [], and the pharmacokinetics of the drug and its metabolites. [, ] * Pigs: Studies in pigs have focused on the effects of prednisolone sodium succinate on endotoxic shock. [, ] * Rats: Research in rats has investigated the compound’s impact on γ-aminobutyric acid (GABA) uptake in synaptosomes. [] * Rabbits: Rabbit models have been used to study the effects of prednisolone sodium succinate on spinal cord injuries [], its impact on ocular tissues [], and its role in neutrophil response to cartilage. []

Q7: What about clinical trials in humans?

A7: Clinical trials are essential for understanding the efficacy and safety of prednisolone sodium succinate in humans. While this Q&A focuses on preclinical research, information on clinical trials can be found on platforms like ClinicalTrials.gov.

Q8: Are there any known safety concerns regarding prednisolone sodium succinate?

A: While considered relatively safe, prednisolone sodium succinate, like all glucocorticoids, can induce adverse effects. A study in dogs showed that high doses of prednisolone sodium succinate were associated with complications such as diarrhea, melena, and vomiting. []

Q9: Are there specific challenges in formulating prednisolone sodium succinate?

A: Research highlights the importance of choosing appropriate nebulization methods for prednisolone sodium succinate. While compressor nebulization maintains its potency, ultrasonic nebulization can lead to a decrease in residual potency, particularly when combined with certain additives. [, ]

Q10: Has research explored targeted delivery of prednisolone sodium succinate?

A: Yes, scientists have investigated the use of polymeric nanoparticles for localized delivery of methylprednisolone sodium succinate in an experimental spinal cord injury model. This approach shows promise in enhancing efficacy while potentially minimizing systemic side effects. []

Q11: How is prednisolone sodium succinate quantified in biological samples?

A: Various analytical techniques can be employed, including high-performance liquid chromatography (HPLC) [, ] and radioimmunoassay (RIA). [] The choice of method depends on the specific research question and the matrix being analyzed.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。